Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Bicalutamide and its Sulfoxide Metabolite
Bicalutamide, marketed under the brand name Casodex among others, is a non-steroidal antiandrogen agent pivotal in the management of prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby impeding the growth of prostate cancer cells. The metabolism of bicalutamide is a critical aspect of its pharmacology, leading to the formation of various metabolites, including bicalutamide sulfoxide. This oxidation product introduces a chiral center at the sulfur atom, resulting in the formation of diastereomers. Understanding the precise three-dimensional structure of these sulfoxide metabolites is paramount for a comprehensive grasp of the drug's metabolic fate, its potential biological activity, and for the development of analytical methods for its detection and quantification in biological matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of small organic molecules in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool for researchers, scientists, and drug development professionals. This document provides a detailed guide, including application notes and protocols, for the comprehensive structural analysis of bicalutamide sulfoxide using a suite of NMR experiments.
Molecular Structure of Bicalutamide and Bicalutamide Sulfoxide
Bicalutamide possesses a molecular weight of approximately 430.37 g/mol .[4] The conversion to its sulfoxide metabolite involves the oxidation of the thioether linkage. The chemical name for bicalutamide sulfoxide is N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide.[5][6]
Figure 1. Chemical structures of Bicalutamide and its metabolite, Bicalutamide Sulfoxide.
Part 1: Sample Preparation - The Foundation of High-Quality NMR Data
The quality of the NMR data is intrinsically linked to the meticulous preparation of the sample. For small molecules like bicalutamide sulfoxide (MW ≈ 446.37 g/mol ), the following protocol is recommended.
Protocol 1: Preparation of Bicalutamide Sulfoxide for NMR Analysis
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Analyte Quantity: For a standard 5 mm NMR tube, weigh out approximately 5-20 mg of the purified bicalutamide sulfoxide sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments to ensure a good signal-to-noise ratio.[2]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature. Ensure the solvent is free from particulate matter.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Filtration (Optional but Recommended): To remove any suspended impurities that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to a high-quality, clean 5 mm NMR tube. Avoid any contamination.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v). Alternatively, the residual solvent peak can be used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
-
Homogenization: Gently invert the tube several times to ensure a homogeneous solution.
Part 2: 1D NMR Spectroscopy - The Initial Structural Fingerprint
One-dimensional (1D) NMR spectra, including ¹H and ¹³C{¹H}, provide the fundamental framework for structural analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. For bicalutamide sulfoxide, the diastereotopic nature of the methylene protons adjacent to the newly formed chiral sulfoxide center is a key feature. These protons are chemically non-equivalent and will appear as a complex multiplet, often an AB quartet, with distinct chemical shifts.
¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom in the molecule, providing a carbon count and information about the electronic environment of each carbon. The carbon atom of the methylene group adjacent to the sulfoxide will show a significant change in its chemical shift upon oxidation from the parent drug.
Table 1: Expected Key ¹H and ¹³C NMR Chemical Shift Regions for Bicalutamide Sulfoxide
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.0 - 8.5 | 110 - 165 | Complex multiplet patterns due to coupling. |
| Diastereotopic -CH₂- | 3.0 - 4.5 | 50 - 65 | Significant downfield shift and complex splitting pattern (e.g., AB quartet) due to the adjacent chiral sulfoxide. The chemical shift difference between the two diastereomers is a key diagnostic feature.[5] |
| Methyl Protons (-CH₃) | 1.0 - 2.0 | 20 - 30 | Typically a singlet. |
| Hydroxyl Proton (-OH) | Variable | - | Broad singlet, position is concentration and solvent dependent. |
| Amide Proton (-NH) | 7.5 - 9.0 | - | Broad singlet, may exchange with D₂O. |
| Quaternary Carbons | - | 120 - 175 | Includes carbonyl, cyano, and substituted aromatic carbons. |
Note: The exact chemical shifts will be dependent on the solvent, concentration, and temperature.
Part 3: 2D NMR Spectroscopy - Unraveling the Molecular Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure of bicalutamide sulfoxide.
Diagram 1. Workflow for NMR-based structural elucidation of Bicalutamide Sulfoxide.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule, such as the aromatic rings and the aliphatic chain.
Protocol 2: ¹H-¹H COSY Experiment
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Load Standard Parameters: Load a standard COSY pulse program on the spectrometer.
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Set Spectral Width: Adjust the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Acquisition Parameters:
-
Number of Scans (ns): 4 to 8 per increment.
-
Number of Increments (ni): 256 to 512 in the indirect dimension (t₁).
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Relaxation Delay (d1): 1-2 seconds.
-
Acquire Data: Start the acquisition. The experiment time will vary depending on the chosen parameters.
-
Processing: Process the 2D data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals (or vice-versa).
Protocol 3: ¹H-¹³C HSQC Experiment
-
Load Standard Parameters: Load a standard HSQC pulse program (e.g., hsqcedetgpsp).
-
Set Spectral Widths:
-
¹H dimension (F2): Cover all proton signals (e.g., 0-10 ppm).
-
¹³C dimension (F1): Cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Acquisition Parameters:
-
Number of Scans (ns): 8 to 16 per increment.
-
Number of Increments (ni): 128 to 256 in t₁.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Acquire Data: Start the acquisition.
-
Processing: Process the data using appropriate window functions (e.g., squared sine-bell in both dimensions) and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons that do not appear in the HSQC spectrum.
Protocol 4: ¹H-¹³C HMBC Experiment
-
Load Standard Parameters: Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set Spectral Widths: Similar to HSQC, but the ¹³C dimension should extend to include quaternary and carbonyl carbons (e.g., 0-200 ppm).
-
Acquisition Parameters:
-
Number of Scans (ns): 16 to 64 per increment.
-
Number of Increments (ni): 256 to 512 in t₁.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range, typically set to 8-10 Hz.[7]
-
Acquire Data: Start the acquisition.
-
Processing: Process the 2D data, typically with a sine-bell or squared sine-bell window function, followed by a 2D Fourier transform.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing valuable information about the 3D structure and stereochemistry of the molecule.[8] For a molecule of the size of bicalutamide sulfoxide, NOESY is generally suitable.
Protocol 5: 2D NOESY Experiment
-
Load Standard Parameters: Load a standard NOESY pulse program (e.g., noesygpph).
-
Set Spectral Width: Adjust the spectral width in both dimensions to cover all proton signals.
-
Acquisition Parameters:
-
Number of Scans (ns): 16 to 32 per increment.
-
Number of Increments (ni): 256 to 512 in t₁.
-
Relaxation Delay (d1): 2-3 seconds.
-
Mixing Time (d8): For small molecules, a mixing time of 500-800 ms is a good starting point.[9]
-
Acquire Data: Start the acquisition.
-
Processing: Process the data using appropriate window functions and perform a 2D Fourier transform.
Part 4: Determination of Stereochemistry at the Sulfoxide Center
The introduction of the sulfoxide group creates a new stereocenter at the sulfur atom. Determining the relative and absolute stereochemistry of the resulting diastereomers is a critical analytical challenge.
Diastereotopic Methylene Protons as a Diagnostic Tool
As previously mentioned, the two protons of the methylene group adjacent to the chiral sulfoxide are diastereotopic and will exhibit distinct chemical shifts. The magnitude of the chemical shift difference (Δδ) between these two protons can be a sensitive indicator of the relative stereochemistry. In a study of bicalutamide sulfoxide analogues, a consistent trend in the chemical shift separation of the diastereotopic methylene protons was observed between the separated diastereomers.[5]
Use of Chiral Solvating Agents (CSAs)
Chiral solvating agents, such as Pirkle's alcohol ((R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), can be used to differentiate enantiomers or diastereomers in an NMR spectrum.[10] The CSA forms transient diastereomeric complexes with the analyte, which have slightly different chemical shifts.
Protocol 6: Stereochemical Analysis using Pirkle's Alcohol
-
Sample Preparation: Prepare a solution of the bicalutamide sulfoxide diastereomeric mixture in an appropriate deuterated solvent (e.g., CDCl₃) at a known concentration (e.g., 10-20 mM).
-
Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the mixture.
-
Stepwise Addition of CSA: Add small, precise aliquots of a stock solution of Pirkle's alcohol to the NMR tube.
-
Acquire Spectra after Each Addition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the ¹H NMR spectra for the splitting of signals. The signals corresponding to the different diastereomers should show differential shifts upon complexation with the chiral solvating agent, allowing for their distinction and potentially the assignment of their relative stereochemistry based on established models of CSA-substrate interaction.
Conclusion
The comprehensive structural analysis of bicalutamide sulfoxide is a multi-faceted process that relies on a systematic application of NMR spectroscopic techniques. By following the detailed protocols outlined in this guide, from meticulous sample preparation to the strategic application of 1D and 2D NMR experiments, researchers can confidently elucidate the complete structure of this important drug metabolite. The use of advanced techniques, such as NOESY and chiral solvating agents, further enables the determination of its complex stereochemistry. This detailed structural information is invaluable for a deeper understanding of bicalutamide's metabolism and its broader implications in drug development and clinical pharmacology.
References
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Kandil, S. B., Kariuki, B. M., McGuigan, C., & Westwell, A. D. (2021). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Bioorganic & Medicinal Chemistry Letters, 36, 127817. Available from: [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra resulting from the quantitative step-wise addition of Pirkle's alcohol... [Image]. Retrieved from: [Link]
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PubChem. (n.d.). N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((2-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Retrieved from: [Link]
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Castañar, L., & Parella, T. (2015). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 20(12), 21367–21376. Available from: [Link]
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University of Wisconsin-Madison, Chemistry NMR Facility. (2018). NOESY and ROESY. Retrieved from: [Link]
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The University of Chicago, Chemistry Department, NMR Facility. (2021). 1D NOESY made easy. Retrieved from: [Link]
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